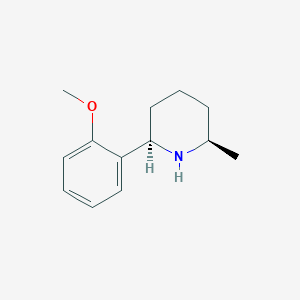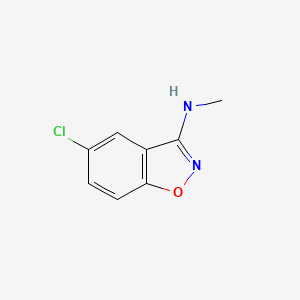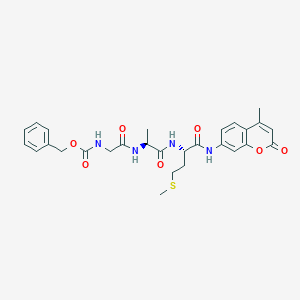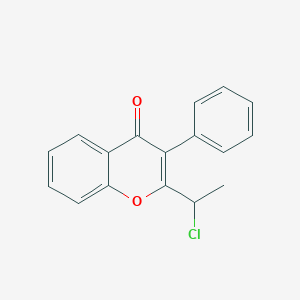
2-(1-chloroethyl)-3-phenyl-4H-chromen-4-one
Descripción general
Descripción
2-(1-chloroethyl)-3-phenyl-4H-chromen-4-one, also known as 2-chloroethyl-3-phenylchromone, is a synthetic compound with a wide range of applications in scientific research. It has been used in the field of organic chemistry, pharmacology, and biochemistry, and has been studied for its potential to be used in a variety of medical treatments.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Supramolecular Structure and Synthesis: Compounds similar to 2-(1-chloroethyl)-3-phenyl-4H-chromen-4-one, like 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones, have been synthesized and analyzed for their molecular and supramolecular structures. These structures are characterized by interactions like π-stacking, crucial for understanding the compound's properties (Padilla-Martínez et al., 2011).
Natural Product Isolation and Characterization
- Isolation from Natural Sources: New chromone derivatives have been isolated from sources like Chinese eaglewood, showcasing the compound's natural occurrence and potential for various applications (Dai et al., 2010).
Methodological Advancements
- Efficient Synthesis Methods: Researchers have developed efficient methods for synthesizing chromene derivatives, highlighting advancements in chemical synthesis techniques that are vital for the production and study of these compounds (Khalilzadeh et al., 2011).
Biological Activities
- Antimicrobial and Antioxidant Activities: Certain chromen-4H-ones and their derivatives have been synthesized and screened for antimicrobial and antioxidant activities, indicating potential therapeutic applications (Hatzade et al., 2008).
Pharmaceutical Synthesis
- Synthesis of Pharmaceutical Compounds: Chromen-2-one derivatives have been used in the synthesis of pharmaceuticals like Warfarin, demonstrating their role as key intermediates in drug synthesis (Alonzi et al., 2014).
Materials Science Applications
- Photophysical Properties for Material Sciences: The synthesis and study of chromen-2-one derivatives for their photophysical properties indicate potential applications in materials science, particularly in the development of fluorescent materials (Shimasaki et al., 2021).
Catalytic Applications
- Catalysis and Reaction Mechanisms: The compound and its derivatives have been used to study various reaction mechanisms and catalytic processes, contributing to the field of organic chemistry (Rao et al., 2014).
Propiedades
IUPAC Name |
2-(1-chloroethyl)-3-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO2/c1-11(18)17-15(12-7-3-2-4-8-12)16(19)13-9-5-6-10-14(13)20-17/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYUTTLKVHYHPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=O)C2=CC=CC=C2O1)C3=CC=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-chloroethyl)-3-phenyl-4H-chromen-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



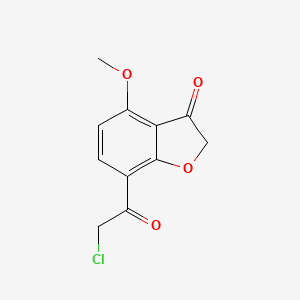
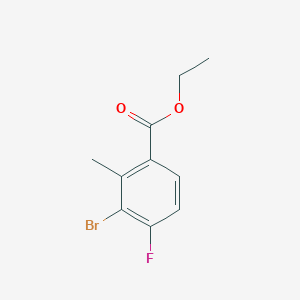
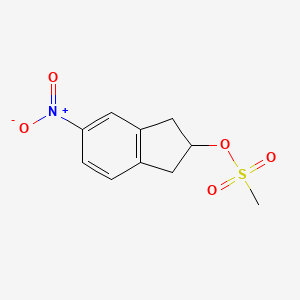
![1,2-Pyrrolidinedicarboxylic acid, 4-[{triphenylmethyl}thio]-,2-methyl 1-[{4-nitrophenyl}methyl]ester, (2S,4S)-](/img/structure/B1434641.png)



